molecular formula C6H10N2O2 B2641746 Methyl 3-[(cyanomethyl)amino]propanoate CAS No. 446822-47-5

Methyl 3-[(cyanomethyl)amino]propanoate

Cat. No.: B2641746
CAS No.: 446822-47-5
M. Wt: 142.158
InChI Key: LHYHUMYUAVSYTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(cyanomethyl)amino]propanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with various substituted aryl or heteryl amines . The reaction can be carried out without a solvent at room temperature or with stirring at elevated temperatures (e.g., 70°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-[(cyanomethyl)amino]propanoate include other cyanoacetamide derivatives, such as:

Uniqueness

This compound is unique due to its specific structure, which allows for versatile reactivity in the formation of various heterocyclic compounds. Its ability to participate in both nucleophilic substitution and condensation reactions makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 3-(cyanomethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-10-6(9)2-4-8-5-3-7/h8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYHUMYUAVSYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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